molecular formula C42H79NO3 B1590890 3,4,5-Tris(dodecyloxy)aniline CAS No. 151237-05-7

3,4,5-Tris(dodecyloxy)aniline

Cat. No.: B1590890
CAS No.: 151237-05-7
M. Wt: 646.1 g/mol
InChI Key: JMTJOYSOISUALH-UHFFFAOYSA-N
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Description

3,4,5-Tris(dodecyloxy)aniline: is a chemical compound that belongs to the family of anilines. It is characterized by the presence of three dodecyloxy groups attached to the benzene ring at the 3, 4, and 5 positions, and an amino group at the 1 position. This compound is typically a white to off-white powder that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(dodecyloxy)aniline generally involves the following steps:

    Nitration of 1,2,3-tris(dodecyloxy)benzene: This step involves the nitration of 1,2,3-tris(dodecyloxy)benzene to form 3,4,5-tris(dodecyloxy)nitrobenzene. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of 3,4,5-tris(dodecyloxy)nitrobenzene: The nitro group in 3,4,5-tris(dodecyloxy)nitrobenzene is reduced to an amino group to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tris(dodecyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrazine and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and acylating agents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

3,4,5-Tris(dodecyloxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(dodecyloxy)aniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and interact with nucleophilic sites, while the dodecyloxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

  • 3,4,5-Tris(octyloxy)aniline
  • 3,4,5-Tris(hexyloxy)aniline
  • 3,4,5-Tris(butyloxy)aniline

Comparison: 3,4,5-Tris(dodecyloxy)aniline is unique due to its longer dodecyloxy chains, which can enhance its hydrophobicity and influence its interactions with biological membranes. Compared to its shorter-chain analogs, it may exhibit different solubility profiles and biological activities .

Properties

IUPAC Name

3,4,5-tridodecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H79NO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTJOYSOISUALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566434
Record name 3,4,5-Tris(dodecyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151237-05-7
Record name 3,4,5-Tris(dodecyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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